Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17391513
InChI: InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3
SMILES:
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC17391513

Molecular Formula: C19H25N3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
IUPAC Name tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C19H25N3O4/c1-13(23)14-6-5-7-15(10-14)22-12-16-11-20(8-9-21(16)17(22)24)18(25)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3
Standard InChI Key MIMIBEFMVNDQGR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, tert-butyl 2-(3-acetylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate, reflects its intricate architecture . Its molecular formula, C₁₉H₂₅N₃O₄, corresponds to a molecular weight of 359.4 g/mol . The structure combines a hexahydroimidazopyrazine core with a 3-acetylphenyl substituent at position 2 and a tert-butyl ester at position 7 (Fig. 1).

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Registry Number1002339-10-7
PubChem CID68709197
Molecular FormulaC₁₉H₂₅N₃O₄
Exact Mass359.1845 Da
XLogP31.5
Hydrogen Bond Acceptors4

Synthesis and Structural Elucidation

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming its structure. The tert-butyl group’s singlet at δ 1.4 ppm in the ¹H NMR spectrum and the carbonyl signals (C=O) near 170 ppm in the ¹³C NMR spectrum would be diagnostic . The acetyl group’s ketone (δ ~200 ppm) and aromatic protons (δ 7.4–8.1 ppm) further aid in structural assignment .

Physicochemical and Computational Properties

Lipophilicity and Solubility

The compound’s XLogP3 value of 1.5 suggests moderate lipophilicity, favorable for membrane permeability in drug discovery . Its rotatable bond count (4) and topological polar surface area (TPSA) of 75.6 Ų indicate balanced solubility and bioavailability potential .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight359.4 g/mol
Hydrogen Bond Donors0
Rotatable Bonds4
Topological Polar SA75.6 Ų

Hypothetical Biological Activities and Applications

Druglikeness and ADMET Profiling

GHS CodeDescriptionSource
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator